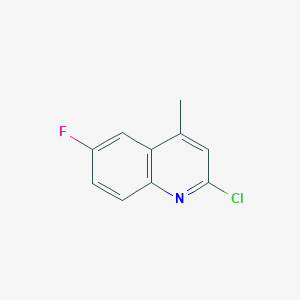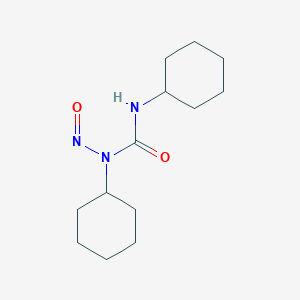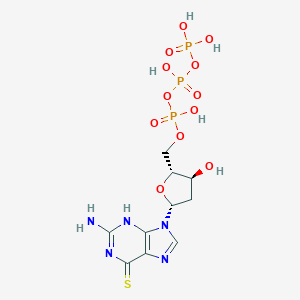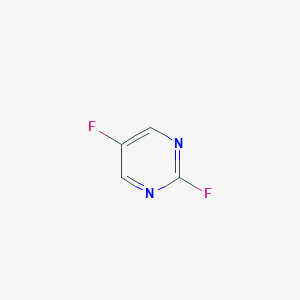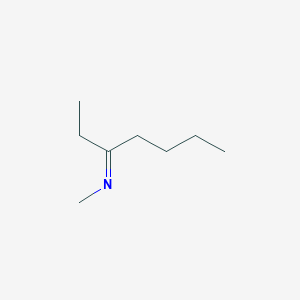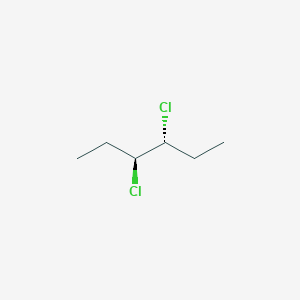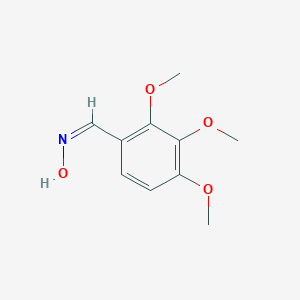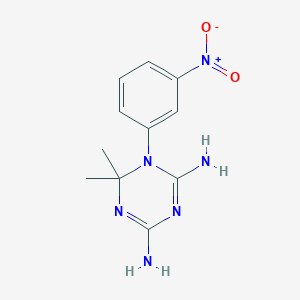
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine, commonly known as DNT, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. DNT is a derivative of 2,4-diamino-6-phenyl-s-triazine and has been found to exhibit a wide range of biological and chemical properties.
Applications De Recherche Scientifique
DNT has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and medicine. DNT has been found to exhibit excellent antioxidant, antimicrobial, and anticancer properties, making it a promising candidate for drug development. DNT has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of DNT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DNT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. DNT has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
DNT has been found to exhibit a wide range of biochemical and physiological effects. DNT has been found to exhibit antioxidant activity by scavenging free radicals and reactive oxygen species. DNT has also been found to exhibit antimicrobial activity against various bacteria and fungi. In addition, DNT has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
DNT has several advantages for lab experiments, including its ease of synthesis and low cost. DNT is also stable under a wide range of conditions, making it suitable for various experimental setups. However, DNT has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of DNT. One potential direction is the optimization of the synthesis method to improve the yield and purity of DNT. Another potential direction is the investigation of the mechanism of action of DNT, which could lead to the development of new drugs for various diseases. Additionally, the use of DNT as a fluorescent probe for the detection of metal ions in biological systems could be further explored. Overall, DNT has great potential for various scientific applications and further research is needed to fully explore its properties and potential.
Méthodes De Synthèse
The synthesis of DNT involves the reaction of 3-nitroaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with dimethylamine to yield the final product. The yield of DNT can be improved by optimizing the reaction conditions, such as temperature, time, and reactant concentrations.
Propriétés
Numéro CAS |
17711-74-9 |
|---|---|
Nom du produit |
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
Formule moléculaire |
C11H14N6O2 |
Poids moléculaire |
262.27 g/mol |
Nom IUPAC |
6,6-dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14N6O2/c1-11(2)15-9(12)14-10(13)16(11)7-4-3-5-8(6-7)17(18)19/h3-6H,1-2H3,(H4,12,13,14,15) |
Clé InChI |
JZXAZFVGAXLTTI-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)[N+](=O)[O-])N)N)C |
SMILES canonique |
CC1(N=C(N=C(N1C2=CC(=CC=C2)[N+](=O)[O-])N)N)C |
Autres numéros CAS |
17711-74-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



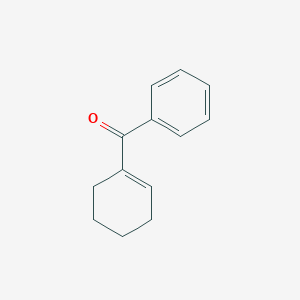
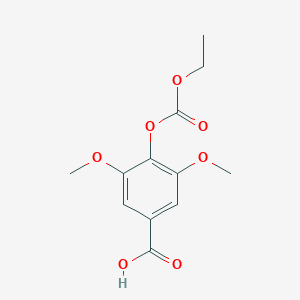
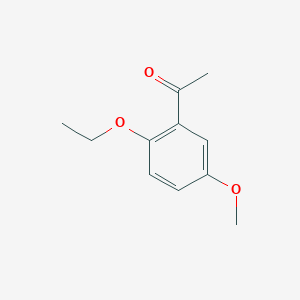
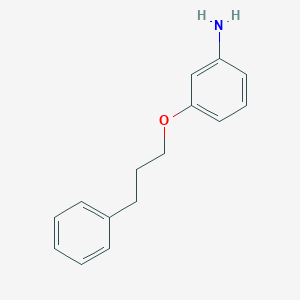
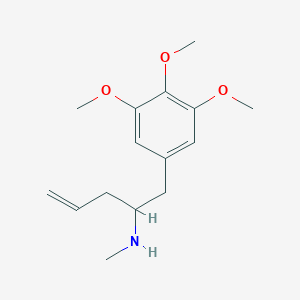

![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)
